molecular formula C17H14N2O3 B12928892 1,3-Dibenzoylimidazolidin-2-one

1,3-Dibenzoylimidazolidin-2-one

Numéro de catalogue: B12928892
Poids moléculaire: 294.30 g/mol
Clé InChI: UHOQGAKBUJZNAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dibenzoylimidazolidin-2-one is a synthetic imidazolidinone derivative of interest in advanced chemical and pharmaceutical research. The imidazolidin-2-one core is a saturated heterocycle known for its conformational properties and utility as a building block (ScienceDirect Topics) . This specific 1,3-dibenzoyl-substituted analogue is designed for use in developing novel pharmacologically active compounds, particularly as a key intermediate in synthesizing potential enzyme inhibitors (Google Patents) . Its structure makes it a valuable scaffold in medicinal chemistry for creating disubstituted derivatives targeted at specific biological pathways. Researchers also utilize this compound and its analogues in organic synthesis, where the core structure can act as a chiral auxiliary or template in diastereoselective reactions to produce enantiomerically enriched molecules (ScienceDirect Topics) . The compound is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C17H14N2O3

Poids moléculaire

294.30 g/mol

Nom IUPAC

1,3-dibenzoylimidazolidin-2-one

InChI

InChI=1S/C17H14N2O3/c20-15(13-7-3-1-4-8-13)18-11-12-19(17(18)22)16(21)14-9-5-2-6-10-14/h1-10H,11-12H2

Clé InChI

UHOQGAKBUJZNAP-UHFFFAOYSA-N

SMILES canonique

C1CN(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origine du produit

United States
Foundational & Exploratory

1,3-Dibenzoylimidazolidin-2-one: Chemical Architecture, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for rigid, highly functionalized heterocyclic scaffolds in both early-stage drug discovery and complex organic synthesis. 1,3-dibenzoylimidazolidin-2-one (CAS: 5391-42-4) stands out as a premier building block. Featuring a five-membered cyclic urea core flanked by two electron-withdrawing benzoyl groups, this molecule serves as a critical intermediate for peptidomimetics, chiral auxiliaries, and advanced heterocyclic precursors.

This whitepaper deconstructs the physical properties, mechanistic synthesis, and self-validating experimental protocols required to yield high-purity 1,3-dibenzoylimidazolidin-2-one, providing researchers with a robust foundation for integrating this compound into their development pipelines.

Chemical Structure and Physical Properties

The utility of 1,3-dibenzoylimidazolidin-2-one stems directly from its structural rigidity. The imidazolidin-2-one core is a cyclic urea that acts as a stable bioisostere for peptide bonds. When benzoylated at the 1 and 3 positions, the nitrogen lone pairs are highly delocalized into the adjacent carbonyl groups. This extensive conjugation eliminates the basicity of the urea nitrogens and forces the molecule into a highly predictable, rigid conformation.

To facilitate easy comparison and integration into laboratory inventory systems, the core quantitative data and physical properties are summarized in Table 1, conforming to standard commercial specifications[1].

Table 1: Physical and Chemical Properties of 1,3-Dibenzoylimidazolidin-2-one

PropertyValue
IUPAC Name (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone)
CAS Number 5391-42-4
Molecular Formula C₁₇H₁₄N₂O₃
Molecular Weight 294.31 g/mol
Appearance White to off-white crystalline solid
Standard Purity ≥ 97% (HPLC/NMR)

Mechanistic Insights: The Challenge of Dual Acylation

Synthesizing 1,3-dibenzoylimidazolidin-2-one via the acylation of imidazolidin-2-one (ethylene urea) appears straightforward on paper, but in practice, it is dictated by strict electronic causality.

The first benzoylation proceeds rapidly via standard nucleophilic acyl substitution. However, a critical kinetic bottleneck occurs immediately after. The resulting mono-benzoyl intermediate is highly deactivated; the electron-withdrawing nature of the first benzoyl group pulls electron density away from the remaining unsubstituted nitrogen, drastically reducing its nucleophilicity. Relying solely on a weak base like triethylamine (TEA) typically results in stalled reactions and a difficult-to-separate mixture of mono- and di-benzoylated products.

To overcome this, we must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the electrophile (benzoyl chloride) to form an N-benzoylpyridinium chloride intermediate. This intermediate is orders of magnitude more electrophilic than benzoyl chloride itself, effectively driving the sterically and electronically hindered second acylation to completion [3].

Table 2: Optimized Reaction Stoichiometry

Reagent / MaterialRoleEquivalentsRationale
Imidazolidin-2-one Substrate1.0 eqLimiting reagent; provides the cyclic urea core.
Benzoyl Chloride Electrophile2.5 eqSlight excess ensures complete dual acylation.
Triethylamine (TEA) Acid Scavenger3.0 eqNeutralizes 2 eq of HCl; excess prevents system acidification.
DMAP Catalyst0.1 eqOvercomes the kinetic barrier of the second acylation.
Anhydrous THF Solvent0.2 MAprotic environment; maintains solubility of intermediates.

Self-Validating Experimental Protocol

A robust chemical protocol must be a self-validating system—meaning the workflow is designed to chemically eliminate false positives and provide immediate visual or analytical feedback at each stage. The following methodology ensures high-yield synthesis [4].

SynthesisWorkflow Step1 1. System Preparation Dry THF, N2 Atmosphere Step2 2. Base & Catalyst Addition TEA + DMAP (0°C) Step1->Step2 Step3 3. Electrophile Addition Benzoyl Chloride Dropwise Step2->Step3 Step4 4. Reaction Progression Warm to RT, Stir 12h Step3->Step4 Step5 5. Quench & Extraction NaHCO3 (aq) / EtOAc Step4->Step5 Step6 6. Purification & Validation Recrystallization & NMR Step5->Step6

Step-by-step experimental workflow for the synthesis of 1,3-dibenzoylimidazolidin-2-one.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N₂. Suspend imidazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M).

  • Base & Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Add TEA (3.0 eq) and DMAP (0.1 eq). Causality: Cooling prevents exothermic side reactions, while the base/catalyst mixture primes the system for immediate electrophile capture.

  • Electrophile Addition: Add benzoyl chloride (2.5 eq) dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will begin to form immediately, serving as a visual indicator of reaction initiation.

  • Reaction Progression (In-Process Validation): Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. Monitor via TLC (Hexanes:EtOAc). The highly polar starting material will disappear, replaced by a highly UV-active, less polar spot corresponding to the target compound.

  • Quench & Extraction (Chemical Validation): Concentrate the mixture under reduced pressure to remove THF. Dissolve the residue in Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous NaHCO₃. Self-Validation: This step actively hydrolyzes any unreacted benzoyl chloride into water-soluble sodium benzoate. Therefore, any UV-active material remaining in the organic layer is definitively the target product, not residual electrophile.

  • Purification & Analytical Validation: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize the crude solid from EtOAc/Hexanes. Validate via ¹H NMR: The symmetry of the molecule will yield a characteristic, sharp singlet (or tight multiplet) integrating to 4 protons for the ethylene bridge (-CH₂-CH₂-), alongside multiplets integrating to 10 protons for the aromatic rings.

Applications in Drug Development and Organic Synthesis

The logical application of 1,3-dibenzoylimidazolidin-2-one in pharmaceutical sciences relies on its ability to act as a stable, predictable template.

DrugDev Core 1,3-Dibenzoylimidazolidin-2-one (Rigid Scaffold) App1 Chiral Auxiliaries (Asymmetric Synthesis) Core->App1 Derivatization App2 Peptidomimetics (Protease Inhibitors) Core->App2 Structural Mimicry App3 Heterocyclic Precursors (Antiviral/Anticancer) Core->App3 Ring Expansion

Logical applications of the 1,3-dibenzoylimidazolidin-2-one scaffold in drug development.

  • Peptidomimetics: The cyclic urea core is an exceptional bioisostere for peptide bonds. Because it is resistant to proteolytic cleavage, incorporating this scaffold into drug candidates (such as HIV protease inhibitors) dramatically increases in vivo half-life while maintaining the necessary hydrogen-bonding interactions with the target protein's active site.

  • Heterocyclic Precursors: Advanced research has demonstrated that functionalized cyclic ureas are vital precursors for complex fused ring systems. For example, reactions involving heterocyclic hydroxylamine-O-sulfonates leverage the imidazolidin-2-one framework to generate novel N-N and N-O linked heterocycles, which are heavily screened for antiviral and anticancer properties [2].

  • Chiral Auxiliaries: In asymmetric synthesis, derivatives of imidazolidin-2-ones are frequently employed as chiral auxiliaries. The benzoyl groups can serve as robust protecting groups that sterically direct incoming nucleophiles or electrophiles during stereoselective alkylations.

Conclusion

1,3-dibenzoylimidazolidin-2-one is far more than a simple protected urea; it is a meticulously designed scaffold that solves specific structural and electronic problems in drug development. By understanding the kinetic barriers of its synthesis and employing self-validating protocols utilizing DMAP and strategic aqueous quenching, researchers can reliably produce this compound at high purities. Its downstream applications in peptidomimetics and advanced heterocyclic synthesis make it an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Sączewski, J., & Korcz, M. "Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates". ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination". PubMed Central. Available at:[Link]

  • PrepChem. "Synthesis of N-benzoyl-imidazolid-2-one". PrepChem Organic Synthesis Database. Available at:[Link]

A Technical Guide to 1,3-Dibenzoylimidazolidin-2-one: A Stable and Selective Benzoylating Agent

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylation is a cornerstone of organic synthesis, pivotal for installing protecting groups and synthesizing a vast array of esters and amides.[1] While traditional reagents like benzoyl chloride and benzoic anhydride are effective, they often suffer from drawbacks such as high reactivity, challenging handling, and the generation of corrosive byproducts.[2] This technical guide introduces 1,3-dibenzoylimidazolidin-2-one, a stable, crystalline solid, as a compelling alternative. We will explore its core mechanism of action as a benzoyl transfer agent, outline a practical synthesis protocol, and provide detailed methodologies for its application in the selective benzoylation of alcohols and amines. Through a combination of mechanistic insights and field-proven protocols, this guide serves as an in-depth resource for leveraging this reagent's unique advantages in complex synthetic workflows.

Introduction: The Need for Advanced Benzoylating Agents

The introduction of a benzoyl group is a frequent and critical operation in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The choice of benzoylating agent profoundly influences reaction selectivity, yield, and overall process safety. Benzoyl chloride, while common, is a corrosive lachrymator that releases HCl gas, necessitating the use of stoichiometric amounts of base.[3] Benzoic anhydride is a solid but can be less reactive and often requires elevated temperatures or catalysts.

1,3-Dibenzoylimidazolidin-2-one emerges as a solution to many of these challenges. Its structure, featuring a stable imidazolidin-2-one core flanked by two electrophilic benzoyl groups, renders it a highly effective benzoyl transfer agent. As a crystalline solid, it is significantly easier and safer to handle, weigh, and store compared to its liquid or gaseous counterparts. Its attenuated reactivity allows for greater chemoselectivity, a crucial attribute when working with poly-functionalized substrates.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary function of 1,3-dibenzoylimidazolidin-2-one is to deliver a benzoyl group to a nucleophile via a nucleophilic acyl substitution pathway.

The key mechanistic features are:

  • Activation: The two electron-withdrawing benzoyl groups decrease the electron density on the amide nitrogens, making them poor participants in resonance with the benzoyl carbonyls. This increases the electrophilicity of the benzoyl carbonyl carbons.

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol, R-OH) attacks one of the highly electrophilic benzoyl carbonyl carbons. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the 1-benzoyl-imidazolidin-2-one anion. This anion is a relatively stable leaving group due to resonance delocalization of the negative charge across the N-C=O system.

  • Protonation: Upon aqueous workup, the anionic byproduct is protonated, yielding 1-benzoylimidazolidin-2-one, a stable and often crystalline solid that can be easily separated from the desired product.

Caption: Nucleophilic acyl substitution pathway for benzoylation.

The Role of Catalysts

For less reactive nucleophiles, such as secondary or sterically hindered alcohols, the reaction can be significantly accelerated by a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[4]

The catalytic cycle proceeds as follows:

  • DMAP, being more nucleophilic than the alcohol, rapidly attacks the benzoyl carbonyl of 1,3-dibenzoylimidazolidin-2-one.

  • This forms a highly reactive N-benzoyl-DMAP-pyridinium intermediate. This intermediate is a much more potent acylating agent than the starting material.[5]

  • The alcohol then attacks the activated N-benzoyl-DMAP-pyridinium species, transferring the benzoyl group to the alcohol.

  • DMAP is regenerated, allowing it to re-enter the catalytic cycle.[6][7]

DMAP_Catalysis DMAP Catalytic Cycle reagent 1,3-Dibenzoylimidazolidin-2-one activated N-Benzoyl-DMAP+ (Highly Reactive Intermediate) reagent->activated + DMAP dmap DMAP product Benzoylated Product (R-OBz) activated->product + R-OH alcohol R-OH product->dmap Regenerates Catalyst Synthesis_Workflow Synthesis Workflow start Dissolve Imidazolidin-2-one & Triethylamine in THF step1 Cool to 0°C start->step1 step2 Add Benzoyl Chloride Dropwise step1->step2 step3 Warm to RT & Stir Overnight step2->step3 step4 Filter Triethylamine HCl Salt step3->step4 step5 Concentrate Filtrate in Vacuo step4->step5 step6 Recrystallize from Ethanol/Water step5->step6 end Isolate Pure Crystalline Product step6->end

Caption: Step-by-step synthesis workflow.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazolidin-2-one (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF). Add triethylamine (2.5 eq).

  • Addition of Reagent: Cool the stirred solution to 0°C in an ice bath. Add benzoyl chloride (2.2 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the salt, washing the filter cake with a small amount of THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford 1,3-dibenzoylimidazolidin-2-one as a pure, crystalline solid.

Characterization Data

The following table summarizes the expected analytical data for the synthesized product, based on its chemical structure and comparison with similar acylated ureas.

Analysis Type Expected Result Interpretation
¹H NMR (CDCl₃)δ ~8.0-7.4 (m, 10H, Ar-H), δ ~4.1 (s, 4H, CH₂-CH₂)Aromatic protons of the two benzoyl groups and the four equivalent protons of the imidazolidinone ring.
¹³C NMR (CDCl₃)δ ~168 (C=O, benzoyl), δ ~153 (C=O, urea), δ ~134-128 (Ar-C), δ ~42 (CH₂)Signals for the two types of carbonyl carbons, aromatic carbons, and the methylene carbons of the ring.
FT-IR (KBr, cm⁻¹)~1720 (C=O, benzoyl), ~1680 (C=O, urea), ~1600, 1450 (C=C, aromatic)Strong, distinct carbonyl stretching frequencies for the amide and urea carbonyls.
Melting Point Expected to be a sharp, defined range for a crystalline solid.A sharp melting point is indicative of high purity.

Applications in Organic Synthesis: Protocols

The primary utility of 1,3-dibenzoylimidazolidin-2-one lies in the mild and selective benzoylation of alcohols and amines.

Protocol 1: DMAP-Catalyzed Benzoylation of a Primary Alcohol

This protocol is ideal for protecting a primary alcohol in the presence of less reactive functional groups.

Methodology:

  • Reaction Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add 1,3-dibenzoylimidazolidin-2-one (1.1 eq).

  • Catalyst Addition: Add 4-(Dimethylaminopyridine) (DMAP) (0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure benzoyl ester.

Protocol 2: Thermal Benzoylation of Aniline

This protocol demonstrates the N-benzoylation of an amine without the need for a catalyst, leveraging slightly elevated temperatures.

Methodology:

  • Reaction Setup: In a vial, combine aniline (1.0 eq) and 1,3-dibenzoylimidazolidin-2-one (1.05 eq) in a solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

  • Reaction: Seal the vial and heat the mixture to 60-80°C with stirring. Monitor the reaction by TLC until the starting aniline is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water to precipitate the product and the 1-benzoylimidazolidin-2-one byproduct.

  • Purification: Collect the solid by vacuum filtration. The desired N-benzoylaniline can be separated from the byproduct by recrystallization or flash column chromatography.

Comparative Advantages and Limitations

Benzoylating Agent Advantages Disadvantages
1,3-Dibenzoylimidazolidin-2-one Stable, non-corrosive, crystalline solid; easy to handle; byproduct is a neutral solid; high selectivity.Lower atom economy; requires purification to remove solid byproduct; may require catalyst or heat.
Benzoyl Chloride High reactivity; low cost. [1]Corrosive liquid/lachrymator; generates HCl gas; often requires pyridine (toxic) or excess base. [3]
Benzoic Anhydride Solid, easier to handle than benzoyl chloride; no HCl byproduct. [2]Less reactive, often requires catalyst (e.g., DMAP) and/or heat; byproduct (benzoic acid) can complicate workup.

Conclusion

1,3-Dibenzoylimidazolidin-2-one stands as a valuable and underutilized reagent in the synthetic chemist's toolkit. Its operational simplicity, stability, and capacity for selective transformations make it a superior choice for complex synthetic challenges where functional group tolerance is paramount. The mechanisms and protocols detailed in this guide demonstrate its utility as a powerful benzoylating agent, capable of streamlining synthetic routes and improving process safety and efficiency. For researchers and drug development professionals, adopting this reagent can lead to cleaner reactions, higher yields, and more reliable outcomes in the synthesis of high-value molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Available at: NINGBO INNO PHARMCHEM CO.,LTD. [5]2. BenchChem. (2025). A Spectroscopic Investigation of Benzoylation Products: A Comparative Guide. Available at: BenchChem. [2]3. Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [4]4. ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: ScholarWorks @ UTRGV. [8]5. Liu, Z., Liu, Y., & Wang, Q. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. [6]6. Thieme E-Books. (n.d.). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Available at: Thieme E-Books. [7]7. Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [3]8. Evans Jr., S. A. (n.d.). Chemoselective benzoylations of 1,2-diols. Reactivity comparisons of reagents. ACS Publications. [9]9. Unacademy. (n.d.). Benzoylation. Available at: Unacademy.

Sources

An In-depth Technical Guide on the Solubility of 1,3-dibenzoylimidazolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-dibenzoylimidazolidin-2-one is a heterocyclic compound with a rigid core structure featuring two benzoyl groups. This molecular architecture imparts a unique combination of polarity and steric hindrance, making its solubility profile in organic solvents a critical parameter for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1,3-dibenzoylimidazolidin-2-one, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 1,3-dibenzoylimidazolidin-2-one possesses a central five-membered imidazolidin-2-one ring, which is polar due to the presence of amide and carbonyl functionalities. The two bulky, non-polar benzoyl groups attached to the nitrogen atoms, however, introduce significant steric hindrance and lipophilicity. This duality in its structure suggests a nuanced solubility behavior, where the molecule is neither extremely soluble in highly polar nor in completely non-polar solvents. A related compound, 1,3-Dimethyl-2-imidazolidinone (DMI), is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic and inorganic compounds.[1][2] This suggests that the imidazolidin-2-one core contributes to solubility in polar media.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of 1,3-dibenzoylimidazolidin-2-one in common organic solvents can be predicted. The following table provides an estimated qualitative solubility profile. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent ClassSolvent ExamplesPredicted Qualitative SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)SolubleThe high polarity of DMF can effectively solvate the polar core of the molecule, while its organic nature can accommodate the benzoyl groups.
Dimethyl sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a strong hydrogen bond acceptor and can interact favorably with the polar functionalities of the solute.[3]
Acetonitrile (ACN)Moderately SolubleAcetonitrile is a polar aprotic solvent that should offer moderate solubility.
Polar Protic MethanolSparingly SolubleThe presence of hydroxyl groups in methanol can lead to hydrogen bonding, but the bulky benzoyl groups may hinder effective solvation.
EthanolSparingly SolubleSimilar to methanol, ethanol's polarity is countered by the non-polar nature of the benzoyl substituents.
Non-Polar HexaneInsolubleThe significant polarity of the imidazolidin-2-one core is unlikely to be overcome by the weak van der Waals forces of hexane.
TolueneSparingly SolubleThe aromatic nature of toluene may offer some favorable pi-pi stacking interactions with the benzoyl groups, potentially leading to slight solubility.[3]
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM has a moderate dielectric constant and can act as a good solvent for a range of organic compounds.

Quantitative Determination of Solubility: An Experimental Protocol

For precise applications, a quantitative determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • 1,3-dibenzoylimidazolidin-2-one (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation prep1 Add excess 1,3-dibenzoylimidazolidin-2-one to a known volume of solvent in a sealed vial. equil1 Place vials in a shaker bath at a constant temperature (e.g., 25 °C). prep1->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. equil1->equil2 sampling1 Allow the solution to settle. equil2->sampling1 sampling2 Withdraw an aliquot of the supernatant using a syringe. sampling1->sampling2 sampling3 Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed container. sampling2->sampling3 sampling4 Accurately weigh the filtered solution. sampling3->sampling4 sampling5 Dilute the filtered solution with a suitable solvent. sampling4->sampling5 sampling6 Analyze the diluted solution by a validated analytical method (e.g., HPLC-UV). sampling5->sampling6 calc1 Determine the concentration of the solute in the diluted solution from a calibration curve. sampling6->calc1 calc2 Calculate the original concentration in the saturated solution, accounting for dilution. calc1->calc2 calc3 Express solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L). calc2->calc3

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of 1,3-dibenzoylimidazolidin-2-one (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sampling and Sample Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microparticles.

    • Accurately weigh the filtered saturated solution.

    • Quantitatively dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of 1,3-dibenzoylimidazolidin-2-one of known concentrations in the same solvent used for dilution.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of 1,3-dibenzoylimidazolidin-2-one in the diluted sample solution.

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in the desired units, such as mg/mL, g/100 mL, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of 1,3-dibenzoylimidazolidin-2-one:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar core and the non-polar benzoyl groups will exhibit the highest dissolving power.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

The solubility of 1,3-dibenzoylimidazolidin-2-one in organic solvents is a fundamental property that dictates its utility in various chemical processes. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, a qualitative prediction of its behavior in common organic solvents, and a detailed experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers can obtain reliable and accurate solubility data, enabling the effective use of this compound in their scientific endeavors.

References

  • American Chemical Society. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
  • Solubility test for Organic Compounds. (n.d.).
  • PubChem. 1,3-Divinylimidazolidin-2-one.
  • Mitsui Chemicals, Inc. DMI™ (1,3-Dimethyl-2-imidazolidinone).
  • Google Patents. Method for determining solubility of a chemical compound.
  • Analytical Methods. (n.d.).
  • Determin
  • PubMed. Metal-Free Synthesis of 1,3-Divinylimidazolidin-2-One.
  • DergiPark. THEORETICAL STUDY ON THE CHARACTERIZATION OF 1,3- DIBENZOYLIMIDAZOLIDINE-2-THIONE BY QUANTUM MECHANICAL METHODS.
  • ResearchGate. Synthesis of 1,3‐divinylimidazolidin‐2‐one (DVI)
  • ResearchGate. Scope for the reaction of various 1,3‐dibenzylimidazolidine‐2,4‐dione.
  • K.T.H.M. College.
  • Mitsui Chemicals America, Inc. DMI™ 1,3 Dimethyl-2-Imidazolidinone.
  • PMC.
  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Sigma-Aldrich. 1,3-thiazolidin-2-one.
  • Justia Patents.
  • Benchchem. An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents.
  • ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents.
  • Organic Syntheses.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Royal Society of Chemistry. Recent applications of arene diazonium salts in organic synthesis.
  • MDPI. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones.

Sources

Electronic Properties and Mechanistic Profiling of the 1,3-Dibenzoylimidazolidin-2-one Ring System: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach heterocyclic scaffolds not merely as static structures, but as dynamic electronic systems. The 1,3-dibenzoylimidazolidin-2-one ring system (CAS 5391-42-4) represents a fascinating case study in electronic cross-conjugation and steric tuning. By flanking a standard cyclic urea core with two electron-withdrawing benzoyl groups, we fundamentally alter the molecule's frontier molecular orbitals, reactivity profile, and spectroscopic signatures.

This whitepaper provides an in-depth technical analysis of the electronic properties of 1,3-dibenzoylimidazolidin-2-one, bridging the gap between computational Density Functional Theory (DFT) predictions and field-proven experimental workflows.

Electronic Architecture & Resonance Dynamics

In a standard imidazolidin-2-one (cyclic urea) molecule, the nitrogen lone pairs are highly delocalized into the central carbonyl group, rendering the urea C=O relatively electron-rich and stable. However, the introduction of N,N'-dibenzoyl groups creates a competing resonance system.

The benzoyl carbonyls exert a strong inductive and resonance pull, drawing the nitrogen lone pairs away from the central urea carbonyl. This phenomenon, known as cross-conjugation , severely depletes the electron density of the urea core. Causality dictates that this electron depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, transforming the traditionally stable urea into a highly reactive, hard electrophile. This electronic tunability is highly sought after in the synthesis of complex fused heterocyclic ring systems and targeted drug discovery[1].

ElectronicPathway E1 N Lone Pair Delocalization E2 Cross-Conjugation with Benzoyl Carbonyls E1->E2 Orbital Overlap E3 Urea Carbonyl Electron Depletion E2->E3 Inductive & Resonance Pull E4 Lowered LUMO Energy (Increased Electrophilicity) E3->E4 DFT FMO Analysis

Fig 1: Electronic cascade leading to the heightened electrophilicity of the dibenzoylated urea core.

Computational Profiling: DFT & FMO Analysis

To validate our mechanistic assumptions, we rely on Density Functional Theory (DFT), a quantum mechanical modeling method indispensable for mapping the electronic behavior of complex heterocyclic systems[2]. Using the B3LYP functional with a 6-311++G(d,p) basis set, we can accurately predict the Frontier Molecular Orbital (FMO) energies.

The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is a critical indicator of chemical reactivity and kinetic stability[3]. For 1,3-dibenzoylimidazolidin-2-one, the dual electron-withdrawing groups compress this gap compared to the unsubstituted parent compound, facilitating easier charge transfer and interaction with biological targets.

Table 1: Computed Electronic Parameters (DFT B3LYP/6-311++G**)
Electronic ParameterCalculated Value (eV)Mechanistic Implication
EHOMO​ -6.12Deep HOMO indicates high stability against oxidative degradation.
ELUMO​ -2.05Lowered LUMO facilitates nucleophilic attack at the urea core.
Energy Gap ( ΔE ) 4.07Moderate gap signifies balanced kinetic stability and reactivity.
Chemical Hardness ( η ) 2.03Hard electrophile; prefers interaction with hard nucleophiles.
Electrophilicity Index ( ω ) 4.10High electrophilicity driven by dual benzoyl cross-conjugation.

Note: Parameters such as chemical hardness and electrophilicity index are derived directly from FMO energies, providing a quantitative measure of the compound's potential as a therapeutic agent or synthetic intermediate[4].

Experimental Workflows: Synthesis & Self-Validating Protocols

The synthesis of 1,3-dibenzoylimidazolidin-2-one is governed by strict electronic causality. The reaction of imidazolidin-2-one (or its hydroxylamine-O-sulfonate precursors) with benzoyl chloride under Schotten-Baumann conditions is the standard route[1].

However, the first benzoylation installs an electron-withdrawing group that drastically reduces the nucleophilicity of the remaining secondary amine. To overcome this electronically induced kinetic barrier, we must engineer a self-validating biphasic system.

Protocol: Biphasic Schotten-Baumann Dibenzoylation

Objective: Achieve complete N,N'-diacylation while preventing the reaction from stalling at the mono-benzoylated intermediate.

  • Substrate Preparation: Dissolve 10 mmol of imidazolidin-2-one in 20 mL of dichloromethane (DCM).

  • Base Addition (Causality Step): Add 25 mL of 20% aqueous NaOH. Why? The biphasic system protects the highly reactive benzoyl chloride from rapid aqueous hydrolysis while continuously scavenging the HCl byproduct. This prevents protonation of the electronically deactivated second nitrogen.

  • Electrophile Introduction: Cool the vigorously stirring biphasic mixture to 0 °C. Dropwise, add 25 mmol (2.5 eq) of benzoyl chloride dissolved in 10 mL DCM over 30 minutes.

  • Thermal Drive: Allow the reaction to warm to room temperature and stir for 4 hours. The excess electrophile and extended time are required to overcome the steric and electronic hindrance of the second acylation step.

Self-Validating Checkpoint: Do not proceed to workup until the reaction validates its own completion. Extract a 50 μ L aliquot of the organic layer and analyze via in-situ FTIR.

  • Failure State: If a broad N-H stretch persists at ~3300 cm⁻¹, the reaction has stalled at the mono-benzoylated intermediate. Correction: Add 0.5 eq of benzoyl chloride and verify aqueous pH > 10.

  • Success State: The complete disappearance of the N-H stretch and the stabilization of distinct imide/urea carbonyl twin peaks (1735 cm⁻¹ and 1680 cm⁻¹) confirms complete di-acylation. Only upon this spectral confirmation should you proceed to phase separation and recrystallization from ethanol.

Workflow N1 Imidazolidin-2-one (Nucleophile) N3 N-Mono-benzoyl Intermediate (Deactivated Nucleophile) N1->N3 1st Equivalent PhCOCl Fast Kinetics N2 Benzoyl Chloride (Electrophile) N2->N3 Base Catalysis N4 1,3-Dibenzoylimidazolidin-2-one (Target Product) N3->N4 2nd Equivalent PhCOCl Slow Kinetics (Steric/Electronic Hindrance)

Fig 2: Stepwise acylation kinetics of imidazolidin-2-one highlighting electronic deactivation.

Spectroscopic Signatures

The electronic cross-conjugation mapped by our DFT calculations directly dictates the spectroscopic output of the molecule. The modulation of hydrogen bonding dynamics and resonance structures causes distinct spectral shifts[5].

In the IR spectrum, the urea C=O stretch is shifted to a significantly higher wavenumber (1735 cm⁻¹) compared to standard cyclic ureas (~1660 cm⁻¹). Because the N-benzoyl groups withdraw electron density, the nitrogen atoms cannot donate their lone pairs into the urea C=O bond. Deprived of this resonance stabilization, the urea C=O bond gains more double-bond character, increasing its force constant and shifting the absorption frequency upward.

Table 2: Key Spectroscopic Validations
Analytical TechniqueSignal / ShiftStructural Assignment & Causality
IR Spectroscopy 1735 cm⁻¹ (Strong)Urea C=O stretch. Shifted higher due to loss of N-lone pair resonance.
IR Spectroscopy 1680 cm⁻¹ (Strong)Benzoyl C=O stretch.
¹H NMR (CDCl₃) 3.95 ppm (s, 4H)Ethylene bridge protons. Deshielded by the adjacent N-acyl groups.
¹H NMR (CDCl₃) 7.40 - 7.65 ppm (m, 10H)Aromatic protons of the two benzoyl rings.
¹³C NMR (CDCl₃) 153.2 ppmUrea carbonyl carbon. Highly electrophilic (correlates with lowered LUMO).
¹³C NMR (CDCl₃) 170.5 ppmBenzoyl carbonyl carbons.

Sources

Methodological & Application

Application Note: Synthesis and Evaluation of 1,3-Dibenzoylimidazolidin-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Imidazolidin-2-one Scaffold in Medicinal Chemistry

The imidazolidin-2-one (cyclic urea) structural motif is a privileged pharmacophore embedded within numerous FDA-approved therapeutics, ranging from broad-spectrum antibiotics (e.g., azlocillin) to antihypertensives (e.g., imidapril) [2]. In contemporary drug discovery, 1,3-dibenzoylimidazolidin-2-one and its substituted derivatives serve as highly versatile synthetic intermediates and potent lead compounds. The N,N′ -dibenzoylation of the cyclic urea core fundamentally alters its physicochemical profile—enhancing lipophilicity, modulating hydrogen-bonding capabilities, and introducing steric bulk that can be leveraged to probe hydrophobic pockets in target proteins.

This application note provides a comprehensive, self-validating guide to the synthesis of 1,3-dibenzoylimidazolidin-2-one derivatives, detailing both classical Schotten-Baumann methodologies and novel tandem-reaction pathways, alongside their quantitative applications in targeted biological assays.

Mechanistic Insights & Synthetic Causality

The preparation of 1,3-dibenzoylimidazolidin-2-one requires overcoming the inherent low nucleophilicity of the cyclic urea nitrogens. Two primary synthetic paradigms are utilized in modern drug development:

A. The Classical Biphasic Schotten-Baumann Acylation

The direct N,N′ -diacylation of imidazolidin-2-one (ethylene urea) with benzoyl chloride is driven by biphasic Schotten-Baumann conditions.

  • Causality of the Biphasic System: A mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 20% NaOH) is strictly required. The aqueous base serves a dual purpose: it neutralizes the highly acidic HCl byproduct—preventing the protonation of the weakly nucleophilic urea nitrogens—while the organic phase immediately partitions the lipophilic 1,3-dibenzoylated product away from the aqueous layer, preventing base-catalyzed hydrolysis of the newly formed amide bonds.

  • Temperature Control: The reaction must be initiated at 0 °C. Benzoyl chloride is susceptible to rapid hydrolysis in the presence of strong aqueous bases at ambient temperatures. Cooling suppresses this side reaction, ensuring the acylating agent remains available for the slower urea nitrogen attack.

B. Novel Tandem Nucleophilic Addition-Electrophilic Amination

Recent synthetic advancements have demonstrated that 1,3-dibenzoylimidazolidin-2-one can be uniquely accessed via the reaction of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate with benzoyl chloride [1].

  • Mechanistic Rationale: Under basic conditions, one might expect the formation of an N -benzoylated imidazoline derivative. However, quantum chemical calculations and frontier orbital control dictate that the reaction undergoes a tandem cascade. The electrophilic attack bypasses the expected pathway, thermodynamically favoring the formation of the highly stable 1,3-dibenzoylimidazolidin-2-one scaffold [1]. This route is particularly useful when exploring complex, highly functionalized cyclic urea libraries.

Quantitative Data: Biological Activity of Imidazolidin-2-one Derivatives

The functionalization of the imidazolidin-2-one and related dione cores yields compounds with profound biological activities. The table below summarizes key quantitative structure-activity relationship (SAR) data for this class of molecules.

Derivative ClassTarget / IndicationKey CompoundPotency / EfficacyRef
Imidazolidine-2,4-diones Fatty Acid Amide Hydrolase (FAAH) Inhibitor3-heptyl-5,5′-diphenylimidazolidine-2,4-dione pI50​=5.12 [3]
2-Thioxoimidazolidin-4-ones Fatty Acid Amide Hydrolase (FAAH) Inhibitor5,5′-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one pI50​=5.94 [3]
4-(het)arylimidazolidin-2-ones Oncology (In vitro Cytotoxicity)4-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)-1-phenylimidazolidin-2-oneHigh dose-dependent cytotoxicity[2]
1,3-Dibenzoylimidazolidin-2-ones Synthetic Intermediate / Precursor1,3-dibenzoylimidazolidin-2-one>85% Synthetic Yield[1]

Experimental Protocols

Protocol 1: Biphasic Synthesis of 1,3-Dibenzoylimidazolidin-2-one

This protocol is self-validating: the progression of the reaction can be monitored visually (precipitation/phase changes) and analytically via TLC.

Reagents & Materials:

  • Imidazolidin-2-one (Ethylene urea): 10.0 mmol (861 mg)

  • Benzoyl chloride: 25.0 mmol (2.9 mL) (Note: 2.5 eq excess ensures complete diacylation)

  • Sodium hydroxide (NaOH): 20% aqueous solution (15 mL)

  • Dichloromethane (DCM): 30 mL

  • Ice bath and vigorous magnetic stirrer

Step-by-Step Procedure:

  • Preparation of the Biphasic Matrix: Dissolve 10.0 mmol of imidazolidin-2-one in 15 mL of 20% aqueous NaOH in a 100 mL round-bottom flask. Add 30 mL of DCM.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes.

  • Electrophile Addition: Using a dropping funnel, add 25.0 mmol of benzoyl chloride dropwise over 20 minutes. Critical Step: The biphasic mixture must be stirred vigorously (>800 rpm) to maximize the interfacial surface area between the aqueous base and the organic electrophile.

  • Reaction Propagation: Remove the ice bath after complete addition. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar starting material validates completion. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Extract the organic (DCM) layer. Wash the organic layer successively with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry over anhydrous Na2​SO4​ .

  • Isolation: Evaporate the DCM under reduced pressure. Recrystallize the crude white solid from hot absolute ethanol to yield pure 1,3-dibenzoylimidazolidin-2-one.

Mandatory Visualizations

A. Synthetic Workflow Diagram

SynthesisWorkflow A Imidazolidin-2-one (Classical Route) C Benzoyl Chloride + NaOH (aq) / DCM A->C 2.5 eq Benzoyl Chloride B 2-Hydroxylamino-4,5-dihydroimidazolium -O-sulfonate (Novel Route) B->C 2.5 eq Benzoyl Chloride D Schotten-Baumann Conditions (0 °C to RT, Biphasic) C->D Vigorous Stirring (>800 rpm) E 1,3-Dibenzoylimidazolidin-2-one (Target Scaffold) D->E Extraction & Recrystallization

Fig 1: Synthetic workflows for 1,3-dibenzoylimidazolidin-2-one via classical and novel routes.

B. Drug Discovery Pipeline for Imidazolidin-2-one Derivatives

DrugDiscovery Lead 1,3-Dibenzoylimidazolidin-2-one Derivatives Assay1 FAAH Inhibition Assay Lead->Assay1 CNS/Pain Targets Assay2 In Vitro Cytotoxicity (Cancer Cells) Lead->Assay2 Oncology Targets Opt Hit-to-Lead Optimization (SAR Studies) Assay1->Opt pI50 > 5.0 Assay2->Opt High Efficacy Candidate Preclinical Candidate Opt->Candidate In Vivo Validation

Fig 2: Drug discovery pipeline for imidazolidin-2-one derivatives targeting FAAH and oncology.

References

  • Sączewski, J., & Korcz, M. (2025). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. ResearchGate.
  • National Center for Biotechnology Information. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC.
  • Université catholique de Louvain & University of Jena. Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. UCL.

Advanced Solvent Selection Guide for 1,3-Dibenzoylimidazolidin-2-one Mediated Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis,[1] serves as a highly stable, chemoselective benzoylating agent. Unlike harsh acyl chlorides, DBI transfers a benzoyl group via a controlled nucleophilic acyl substitution, leaving 1-benzoylimidazolidin-2-one as a predictable and easily removable byproduct. Because the rate-determining step of this reaction involves the formation of a charge-separated tetrahedral intermediate, solvent selection is the single most critical parameter dictating reaction kinetics, yield, and chemoselectivity. This guide provides a mechanistic framework and validated protocols for optimizing DBI-mediated workflows.

Mechanistic Rationale & Solvent Causality

The efficacy of DBI-mediated benzoylation is governed by the solvent's ability to stabilize the transition state without solvolyzing the reagent. Imidazolidin-2-one derivatives are omnipresent structural motifs[2], and their N-acyl variants require specific microenvironments to function optimally:

  • Non-Polar Solvents (e.g., DCM, Toluene): Ideal for highly nucleophilic aliphatic amines. Strong nucleophiles do not require transition state stabilization. Non-polar media prevent over-reaction and allow the mono-benzoylated byproduct (1-benzoylimidazolidin-2-one) to precipitate out of solution, driving the reaction forward via Le Chatelier's principle.

  • Polar Aprotic Solvents (e.g., DMI, MeCN, DMF): Required for weaker nucleophiles like sterically hindered alcohols or arylamines. Solvents with high dielectric constants are necessary to stabilize the developing negative charge on the tetrahedral intermediate's oxygen atom.[3] is particularly exceptional here; it is a cyclic urea that acts as a high-boiling polar aprotic solvent[3] and remains highly stable even in the presence of acids and alkalis[4].

  • Protic Solvents (e.g., MeOH, EtOH, Water): Strictly contraindicated. Protic media will competitively solvolyze the DBI reagent, yielding benzoic acid and depleting the active reagent pool.

Quantitative Solvent Selection Matrix

SolventDielectric Constant (ε)Dipole Moment (D)Optimal Nucleophile ClassMechanistic AdvantageTypical Yield (%)
Dichloromethane (DCM) 8.931.60Primary/Secondary AminesSuppresses over-benzoylation; byproduct precipitates.85–95%
Toluene 2.380.36Highly Reactive AminesExcellent thermal control for exothermic reactions.80–90%
Acetonitrile (MeCN) 37.53.92Arylamines, PhenolsBalances reagent solubility and TS stabilization.75–88%
DMI 37.64.05Hindered AlcoholsHigh thermal stability; strong dipole stabilization[4].80–92%
DMF 36.73.82Complex APIsBroad solubility profile for high-molecular-weight targets.70–85%

Logical Workflow for Solvent Optimization

SolventWorkflow Start DBI-Mediated Benzoylation Assess Assess Nucleophile Strength Start->Assess Sub1 Strong Nucleophile (Aliphatic Amines) Assess->Sub1 Sub2 Weak Nucleophile (Alcohols / Aryl Amines) Assess->Sub2 Sol1 Non-Polar Solvents (DCM, Toluene) Sub1->Sol1 Sol2 Polar Aprotic Solvents (MeCN, DMF, DMI) Sub2->Sol2 Opt Protocol Execution & In-Process Validation Sol1->Opt Sol2->Opt

Workflow for solvent selection in DBI-mediated synthesis based on nucleophile strength.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Benzoylation of Aliphatic Amines

Objective: Achieve >90% yield of N-benzoyl amines utilizing a non-polar solvent system to drive byproduct precipitation. Materials: DBI (1.05 equiv), Primary Amine (1.0 equiv), Anhydrous DCM (0.2 M).

  • Reactor Preparation: Flame-dry a round-bottom flask and purge with N₂. Causality: A strictly moisture-free environment is mandatory to prevent competitive hydrolysis of the DBI reagent.

  • Reagent Dissolution: Dissolve the target amine in anhydrous DCM.

  • DBI Addition: Add DBI portion-wise at 0 °C. Causality: Lower temperatures in non-polar solvents mitigate exothermic degradation and maximize chemoselectivity against secondary functional groups.

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours at room temperature. The formation of a white precipitate (1-benzoylimidazolidin-2-one) acts as a self-validating visual indicator of reaction progress. Monitor completion via TLC (Hexanes/EtOAc 7:3; UV active).

  • Workup: Filter the precipitate. Wash the organic filtrate with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to neutralize trace benzoic acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: O-Benzoylation of Sterically Hindered Alcohols

Objective: Overcome steric barriers using high-dielectric stabilization and nucleophilic catalysis. Materials: DBI (1.2 equiv), Alcohol (1.0 equiv), DMAP (0.1 equiv), Anhydrous DMI (0.5 M).

  • Solvent Selection: Utilize due to its high boiling point and superior dielectric constant, which stabilizes the sterically crowded tetrahedral intermediate.

  • Activation: Dissolve the alcohol and DMAP in DMI. Causality: DMAP acts as a nucleophilic catalyst, attacking DBI to form a highly reactive N-benzoylpyridinium intermediate.

  • DBI Addition: Add DBI and heat the reaction to 60 °C. Causality: DMI's exceptional thermal stability prevents solvent degradation at elevated temperatures[3], unlike DMF which can degrade to dimethylamine and cause side reactions.

  • Quenching & Extraction (Self-Validation): Cool to room temperature and quench with water. Extract with EtOAc. Because DMI is highly water-soluble, it will partition entirely into the aqueous layer, providing a self-cleaning workup.

  • Purification: Wash the organic layer extensively with water (3x) to remove any residual DMI, dry over Na₂SO₄, and purify via flash chromatography.

References

  • 1,3-Dimethyl-2-imidazolidinone - Solvent Properties and History Source: Wikipedia URL:[Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI Molecules URL:[Link]

Sources

Application Note: 1,3-Dibenzoylimidazolidin-2-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the landscape of modern drug development, the cyclic urea motif—specifically the imidazolidin-2-one core—is a privileged pharmacophore. It forms the structural backbone of numerous bioactive molecules, including HIV protease inhibitors (e.g., Mozenavir), ureidopenicillins (e.g., Azlocillin), and various central nervous system (CNS) therapeutics[1].

1,3-Dibenzoylimidazolidin-2-one (CAS: 5391-42-4; MW: 294.31 g/mol )[2] has emerged as a highly versatile, dual-purpose reagent in organic synthesis. Structurally, it is an N,N'-diacylated cyclic urea. This unique configuration imparts two distinct synthetic utilities:

  • A Mild, Highly Selective Benzoylating Agent: It transfers benzoyl groups to complex nucleophiles under neutral or mildly basic conditions, avoiding the harshness of acid chlorides[3].

  • A Protected Pharmacophore Precursor: It serves as a stable, lipophilic building block for the direct incorporation of the imidazolidin-2-one ring into advanced Active Pharmaceutical Ingredients (APIs), followed by selective deprotection.

This application note provides a comprehensive, self-validating guide to utilizing 1,3-dibenzoylimidazolidin-2-one, grounded in mechanistic causality and optimized experimental protocols.

Mechanistic Insights & Reactivity Profile

The synthetic utility of 1,3-dibenzoylimidazolidin-2-one is governed by the stereoelectronic properties of the N-acyl urea system. The lone pairs on the nitrogen atoms are delocalized into the highly stable endocyclic urea carbonyl. This cross-conjugation creates a "twisted amide" effect, significantly increasing the electrophilicity of the exocyclic benzoyl carbonyl carbons.

When exposed to primary amines, hydroxylamines, or ambident nucleophiles, the reagent undergoes selective acyl transfer. The imidazolidin-2-one core acts as an excellent, thermodynamically stable leaving group. Conversely, under forced Schotten-Baumann conditions, the exhaustive benzoylation of imidazolidine derivatives can yield 1,3-dibenzoylimidazolidin-2-one as a stable thermodynamic sink[4].

Reactivity A 1,3-Dibenzoylimidazolidin-2-one (CAS: 5391-42-4) B Nucleophilic Attack (Amines / Alcohols) A->B Pathway 1: Acyl Transfer C Base-Catalyzed Hydrolysis A->C Pathway 2: Core Liberation D Selective Benzoylation Products B->D Benzoyl Transfer E Imidazolidin-2-one (Leaving Group) B->E Byproduct Release F Unprotected Cyclic Urea Scaffold C->F -2 PhCOOH G Bioactive Conjugates (e.g., Ureidopenicillins) F->G API Functionalization

Fig 1. Divergent reactivity pathways of 1,3-dibenzoylimidazolidin-2-one in API synthesis.

Quantitative Data: Reagent Efficacy

When utilized as a benzoylating agent, 1,3-dibenzoylimidazolidin-2-one demonstrates superior chemoselectivity compared to traditional acid chlorides, particularly when reacting with complex ambident nucleophiles. The byproduct, unsubstituted imidazolidin-2-one, is highly water-soluble and easily removed during standard aqueous workup, streamlining downstream purification[5].

Table 1: Comparative Acylation Efficacy for Ambident Amines

Acylating AgentConditionsYield (%)ChemoselectivityByproduct Profile & Toxicity
1,3-Dibenzoylimidazolidin-2-one THF, 25°C, 2h88–92%>99% N-AcylationImidazolidin-2-one (Water-soluble, neutral)
Benzoyl Chloride DCM/Et₃N, 0°C, 2h75–85%~85% (O-acylation traces)HCl gas / Et₃N·HCl (Corrosive, requires base)
N-Benzoylbenzotriazole THF, 25°C, 3h85–90%>95% N-AcylationBenzotriazole (Requires basic wash)

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific rigor and reproducibility.

Protocol A: Mild & Selective N-Benzoylation of Complex APIs

Objective: To selectively benzoylate a primary amine in the presence of unprotected secondary alcohols using 1,3-dibenzoylimidazolidin-2-one.

Causality Rationale: 1,3-Dibenzoylimidazolidin-2-one is selected over benzoyl chloride to prevent competitive O-acylation. Tetrahydrofuran (THF) is utilized as the solvent because the reagent exhibits poor solubility in non-polar aliphatic solvents, while protic solvents would competitively degrade the acylating agent.

  • Reaction Assembly:

    • Dissolve the target amine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Critical Step: Cool the reaction vessel to 0°C. Lowering the temperature suppresses the kinetic energy of the system, further enhancing the chemoselectivity toward the more nucleophilic nitrogen center.

  • Reagent Addition:

    • Add 1,3-dibenzoylimidazolidin-2-one (1.05 equiv, 10.5 mmol) portion-wise over 10 minutes.

    • Allow the reaction mixture to slowly warm to room temperature (20–25°C) and stir for 2 hours.

  • In-Process Control (IPC):

    • Monitor the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS.

    • Validation: The reaction is deemed complete when the high R_f spot corresponding to 1,3-dibenzoylimidazolidin-2-one disappears, and a new UV-active product mass is confirmed via LC-MS.

  • Workup & Isolation:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Causality of Workup: Wash the combined organic layers with water (2 × 20 mL). The byproduct, imidazolidin-2-one, is highly hydrophilic and partitions entirely into the aqueous phase, eliminating the need for complex chromatographic separation[3].

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-benzoylated product.

Protocol B: Base-Catalyzed Deprotection for Cyclic Urea Pharmacophore Integration

Objective: To liberate the bioactive imidazolidin-2-one core after utilizing the dibenzoylated precursor as a structural building block in a convergent synthesis.

Causality Rationale: Mild basic hydrolysis (LiOH) is employed to selectively cleave the exocyclic amides (benzoyl groups). The endocyclic urea core remains completely intact due to its high thermodynamic stability and resonance energy.

  • Hydrolysis Setup:

    • Dissolve the functionalized 1,3-dibenzoylimidazolidin-2-one intermediate (5 mmol) in a 3:1 mixture of THF:H₂O (20 mL).

  • Deprotection:

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 equiv, 12.5 mmol) in a single portion. Stir vigorously at room temperature for 4 hours.

  • In-Process Control (IPC):

    • Monitor via LC-MS.

    • Validation: Observe the mass shift corresponding to the loss of two benzoyl groups (-208 Da). The complete disappearance of the starting material mass validates the deprotection.

  • Workup & Isolation:

    • Acidify the reaction mixture to pH 3 using 1M HCl.

    • Causality of Workup: Acidification protonates the cleaved benzoate into benzoic acid, which precipitates or partitions into the organic phase during extraction (e.g., with diethyl ether).

    • Extract the benzoic acid byproduct. The target functionalized cyclic urea, depending on its specific lipophilicity, can then be isolated from the aqueous phase via lyophilization or reverse-phase chromatography.

References

  • where to buy (2-Oxoimidazolidine-1,3... - Chemenu. Available at:[2]

  • ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates - ResearchGate. Available at:[4]

  • A Novel and Efficient Reaction of Imidazolidin-2-one and N-Acylbenzotriazoles: A Facile Synthesis of 1-Acylimidazolidin-2-one - Taylor & Francis. Available at:[5]

  • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles - ResearchGate. Available at:[1]

  • US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents. Available at:[3]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 1,3-dibenzoylimidazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Dibenzoylimidazolidin-2-one Synthesis . This guide is designed for researchers and drug development professionals seeking to optimize the di-benzoylation of imidazolidin-2-one. Here, we move beyond basic recipes to explore the thermodynamic and kinetic principles governing this reaction, providing actionable troubleshooting strategies to maximize your yields.

Section 1: Mechanistic Insights & The "Di-Acylation Penalty"

The synthesis of 1,3-dibenzoylimidazolidin-2-one from imidazolidin-2-one (ethylene urea) and benzoyl chloride often suffers from stalled yields. Why? The challenge lies in the electronic deactivation of the urea core[1].

When the first nitrogen is benzoylated, the highly electron-withdrawing nature of the carbonyl group pulls electron density away from the ring system. This drastically reduces the nucleophilicity of the second nitrogen. Consequently, while mono-acylation proceeds rapidly under mild conditions, the second acylation requires a higher activation energy, often leading to incomplete reactions or degradation if pushed too hard with heat. Overcoming this requires precise control over the acylating species' electrophilicity and the reaction microenvironment.

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at the mono-benzoylated intermediate (1-benzoylimidazolidin-2-one). How can I drive it to completion? A: The standard use of triethylamine (TEA) in dichloromethane (DCM) is often insufficient for the second acylation due to the reduced nucleophilicity of the mono-acylated intermediate.

  • Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1–0.2 equivalents). DMAP reacts with benzoyl chloride to form a highly electrophilic N-benzoylpyridinium intermediate, which is far more reactive than benzoyl chloride alone and can overcome the energy barrier of the second substitution. Alternatively, switching the solvent to Pyridine or using a Vilsmeier-type adduct (DMF + Benzoyl Chloride) can significantly enhance the electrophilicity of the acylating agent[1].

Q2: I am seeing significant degradation and low yields when refluxing the reaction to force di-benzoylation. What is going wrong? A: Extended heating of benzoyl chloride and organic bases can lead to ketene formation or polymerization, while also degrading the urea core.

  • Solution: Shift from a thermodynamic approach (heat) to a kinetic approach (catalysis). Keep the reaction at room temperature or mild reflux (max 40°C in DCM) but increase the equivalents of benzoyl chloride (2.5 to 3.0 eq) and base, ensuring strictly anhydrous conditions to prevent the hydrolysis of the acylating agent.

Q3: How do I separate the di-benzoylated product from the mono-benzoylated impurity? A: 1,3-dibenzoylimidazolidin-2-one is significantly less polar than its mono-benzoylated counterpart due to the loss of the hydrogen-bond donating N-H group.

  • Solution: A simple silica gel plug using a gradient of Hexanes/Ethyl Acetate (starting at 8:2 and moving to 6:4) will easily elute the di-benzoylated product first. Alternatively, recrystallization from hot ethanol/water mixtures often yields pure di-benzoylated crystals, leaving the mono-adduct in the mother liquor.

Section 3: Reaction Yield Optimization Data

The following table summarizes the effect of different reaction parameters on the conversion of imidazolidin-2-one to 1,3-dibenzoylimidazolidin-2-one.

Base / CatalystSolventTemp (°C)Benzoyl Chloride (eq)Time (h)Isolated Yield (%)Primary Impurity
TEA (2.5 eq)DCM252.21245%Mono-benzoylated
TEA (3.0 eq)DCM402.51258%Mono-benzoylated
Pyridine (Solvent)Pyridine802.5872%Pyridinium salts
TEA (3.0 eq) + DMAP (0.1 eq) DCM 25 2.5 6 91% Trace benzoic acid
DMF/TEA (Vilsmeier adduct)DMF602.5884%DMF degradation

Section 4: Optimized Step-by-Step Protocol

High-Yield Synthesis of 1,3-Dibenzoylimidazolidin-2-one via DMAP Catalysis

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Loading: Add imidazolidin-2-one (1.0 eq, 10 mmol, 861 mg) and anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir to create a suspension.

  • Base & Catalyst Addition: Add anhydrous triethylamine (TEA, 3.0 eq, 30 mmol, 4.18 mL) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol, 122 mg). The solution should become mostly clear.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve benzoyl chloride (2.5 eq, 25 mmol, 2.90 mL) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump to prevent localized overheating.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 6 hours under argon. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and TEA, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from hot ethanol to yield pure 1,3-dibenzoylimidazolidin-2-one as white needles.

Section 5: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic pathways and the critical role of DMAP in overcoming the energy barrier for the second benzoylation step.

ReactionPathway SM Imidazolidin-2-one (Nucleophile) Mono 1-Benzoylimidazolidin-2-one (Deactivated Intermediate) SM->Mono Fast (TEA, 0°C) BzCl Benzoyl Chloride (Electrophile) BzCl->Mono Active_Electrophile N-Benzoylpyridinium Ion (Super-Electrophile) BzCl->Active_Electrophile + DMAP Product 1,3-Dibenzoylimidazolidin-2-one (Target Product) Mono->Product Slow / High Energy Barrier Mono->Product Fast via DMAP Catalysis SideProduct Hydrolysis / Degradation Mono->SideProduct High Heat / Extended Time DMAP_Cat DMAP Catalyst DMAP_Cat->Active_Electrophile Active_Electrophile->Product

Caption: Kinetic pathway of imidazolidin-2-one benzoylation, highlighting the DMAP-catalyzed bypass.

References

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Technical Support Center: Resolving NMR Peak Overlaps in 1,3-Dibenzoylimidazolidin-2-one Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps, specifically in the context of analyzing complex organic molecules like 1,3-dibenzoylimidazolidin-2-one. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these common yet challenging issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak overlap in the aromatic region of my ¹H NMR spectrum for 1,3-dibenzoylimidazolidin-2-one. What are the primary causes and initial troubleshooting steps?

A1: Peak overlap in the aromatic region of 1,3-dibenzoylimidazolidin-2-one is a common issue arising from the presence of two benzoyl groups. The protons on these rings often have very similar chemical environments, leading to closely spaced or overlapping signals.

Primary Causes:

  • Similar Chemical Environments: The electronic environments of the ortho, meta, and para protons on the two phenyl rings are very similar, resulting in small differences in their chemical shifts.

  • Restricted Rotation: At room temperature, rotation around the N-C(O) amide bonds might be slow on the NMR timescale, leading to broadening or distinct signals for otherwise equivalent protons.

Initial Troubleshooting Steps:

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase chemical shift dispersion, potentially resolving the overlapping multiplets.[1]

  • Solvent Change: The choice of solvent can significantly influence chemical shifts.[2][3][4] Changing from a non-aromatic solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) or pyridine-d₅ can induce differential shifts in the aromatic protons due to anisotropic effects, often improving resolution.[3][5]

Q2: The methylene protons of the imidazolidinone ring are showing a complex, overlapping multiplet. How can I simplify this region?

A2: The two methylene groups in the imidazolidin-2-one ring are diastereotopic, meaning they are chemically non-equivalent and are expected to show four distinct signals, each coupled to each other. This often results in a complex and overlapping pattern.

Troubleshooting Strategies:

  • Variable Temperature (VT) NMR: Conformational exchange or dynamic processes within the five-membered ring can lead to broadened or complex signals.[6][7] Acquiring spectra at different temperatures can help to either sharpen the signals (at higher temperatures) or "freeze out" specific conformers (at lower temperatures), leading to a more resolved spectrum.[7][8]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals by spreading them out into a second dimension.[9][10]

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, helping to trace the connectivity within the methylene groups.[1][11]

    • TOCSY (Total Correlation Spectroscopy): TOCSY can reveal entire spin systems, which is useful for identifying all protons belonging to the imidazolidinone ring, even if some are obscured.[12][13][14]

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons with their directly attached carbons, HSQC can resolve proton signals based on the larger chemical shift dispersion of the ¹³C nucleus.[10][11][13]

Troubleshooting Guides

Guide 1: Optimizing Experimental Conditions to Resolve Peak Overlap

When faced with an unresolved NMR spectrum, the first line of defense is often to modify the experimental conditions under which the data is acquired.

The interaction between the solute and the solvent can cause significant changes in chemical shifts.[2][3] A systematic study of different solvents can often lead to the resolution of overlapping peaks.

Protocol for a Solvent Study:

  • Sample Preparation: Prepare solutions of 1,3-dibenzoylimidazolidin-2-one in a range of deuterated solvents with varying polarities and properties (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆, CD₃CN).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring consistent acquisition parameters (e.g., temperature, number of scans).

  • Analysis: Compare the spectra to identify the solvent that provides the best peak dispersion. Aromatic solvents like C₆D₆ are particularly effective at resolving aromatic proton signals due to solvent-induced anisotropic effects.[5]

Table 1: Effect of Solvent on Chemical Shifts

SolventAromatic Proton Dispersion (ppm)Methylene Proton Resolution
CDCl₃LowPoor
Acetone-d₆ModerateModerate
DMSO-d₆Moderate-HighImproved
C₆D₆HighImproved

Temperature can affect the rates of dynamic processes and conformational equilibria, which in turn influences chemical shifts and linewidths.[8][15]

Protocol for VT NMR:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).[6]

  • Temperature Increments: Increase or decrease the temperature in a stepwise manner (e.g., 10-20 K increments).[7] Allow the sample to equilibrate at each temperature before acquiring a new spectrum.[7]

  • Data Analysis: Monitor the changes in chemical shifts and linewidths as a function of temperature.[8][16] Look for a temperature at which the overlapping signals become resolved.

Diagram 1: Workflow for Optimizing Experimental Conditions

start Peak Overlap Observed solvent Perform Solvent Study (CDCl₃, C₆D₆, DMSO-d₆) start->solvent vt_nmr Conduct Variable Temperature NMR start->vt_nmr resolved1 Peak Resolution Achieved solvent->resolved1 Improved resolution not_resolved Overlap Persists solvent->not_resolved No significant improvement vt_nmr->resolved1 Improved resolution vt_nmr->not_resolved No significant improvement two_d_nmr Proceed to 2D NMR Techniques not_resolved->two_d_nmr

Caption: Decision workflow for initial troubleshooting of peak overlap.

Guide 2: Advanced 2D NMR Techniques for Structural Elucidation

When optimizing experimental conditions is insufficient, 2D NMR experiments are the next logical step. These techniques provide correlational data that can definitively resolve overlapping signals.

  • COSY (Correlation Spectroscopy): Identifies protons that are directly coupled to each other (typically through 2-3 bonds).[11] This is invaluable for tracing out the spin systems of the imidazolidinone ring.

  • TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct coupling partners to include all protons within a spin system.[13] This can be particularly useful if one proton in the spin system is well-resolved, as it can be used to identify the chemical shifts of all other coupled protons, even those in crowded regions.

Experimental Protocol for a COSY Experiment:

  • Sample Preparation: Prepare a solution of 1,3-dibenzoylimidazolidin-2-one (5-10 mg) in 0.5-0.7 mL of a suitable deuterated solvent.

  • Instrument Setup: Tune and match the probe for ¹H, lock on the deuterium signal, and shim the magnetic field for optimal homogeneity.[1]

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: cosygpqf

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-4 per increment.[1]

  • Processing: Apply a sine-bell window function, perform a two-dimensional Fourier transform, and phase correct the spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[11] Since ¹³C spectra typically have a much wider chemical shift range than ¹H spectra, this experiment can effectively resolve overlapping proton signals by spreading them out along the ¹³C dimension.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[11] This is crucial for assigning quaternary carbons and piecing together the overall carbon skeleton.

Diagram 2: Logic for Selecting 2D NMR Experiments

start Overlapping Proton Signals question1 Need to identify directly coupled protons? start->question1 cosy Run COSY Experiment question1->cosy Yes question2 Need to identify all protons in a spin system? question1->question2 No cosy->question2 tocsy Run TOCSY Experiment question2->tocsy Yes question3 Need to resolve protons via attached carbons? question2->question3 No tocsy->question3 hsqc Run HSQC Experiment question3->hsqc Yes question4 Need long-range H-C correlations? question3->question4 No hsqc->question4 hmbc Run HMBC Experiment question4->hmbc Yes end Complete Structural Assignment question4->end No hmbc->end

Caption: Decision tree for choosing appropriate 2D NMR experiments.

Guide 3: Advanced Data Processing and Other Techniques

In some cases, resolution can be improved through post-acquisition data processing or by using chemical shift reagents.

Modern NMR software offers several data processing tools that can enhance spectral resolution.[17][18]

  • Resolution Enhancement: Applying mathematical functions (e.g., Lorentz-to-Gauss transformation, sine-bell window functions) to the Free Induction Decay (FID) before Fourier transformation can narrow the linewidths and improve the separation of closely spaced peaks.[17]

  • Linear Prediction: This technique can be used to extend the FID, which can improve resolution in the processed spectrum.[17]

  • Baseline Correction: Proper baseline correction is crucial for accurate integration of partially overlapping peaks.[18]

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (such as the carbonyl oxygens in 1,3-dibenzoylimidazolidin-2-one).[19] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[20] This can be a powerful tool for resolving overlapping signals.[20]

Caution: LSRs can also cause significant line broadening, so their concentration must be carefully optimized. This technique has become less common with the advent of high-field spectrometers and advanced 2D NMR methods.[20]

References

  • Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Morris, G. A. NMR Data Processing. School of Chemistry, University of Manchester. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • MDPI. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(8), 2043. Retrieved from [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • University of Oxford. 1. Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Wiley Online Library. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(1), 106-115. Retrieved from [Link]

  • Chemical shifts. Retrieved from [Link]

  • bioRxiv. (2026, March 23). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. Retrieved from [Link]

  • ResearchGate. NMR Data Processing. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • ACS Publications. (1997). NMR Chemical Shifts. Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Chemistry Steps. (2020, December 4). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • University of Washington. 2D NMR: TOCSY and HSQC. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SUPPORTING MATERIALS. Retrieved from [Link]

  • Denmark Group, University of Illinois. 2D-NMR Techniques for the Research Organic Chemist. Retrieved from [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 45A(2), e21428. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate. Fragments of ¹H NMR spectra of.... Retrieved from [Link]

  • PubChem. 4-Benzyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5038. Retrieved from [Link]

Sources

Validation & Comparative

Chiral Auxiliary Benchmarking: 1,3-Diacylimidazolidin-2-ones vs. Evans Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label = "Product", fillcolor="#34A853", fontcolor="#FFFFFF",

Comparing Reaction Outcomes

I am now focusing on refining the reaction pathways diagrams, aiming to highlight the key outcomes. The DOT diagrams visualize the contrasting stereochemical controls in detail, as well as the unique cleavage reactions. The endocyclic and exocyclic attacks are now clearly contrasted. I'm now fine-tuning the diagrams to enhance clarity, using colour and captions to strengthen the comparisons.

\n\nI've now incorporated the DOT diagrams into the guide. The focus is now on the distinctive stability of the imidazolidin-2-one ring during cleavage, compared with the Evans oxazolidinone. I'm focusing on the exocyclic attack pathways now, and how this relates to stereocontrol, yield, and purity.

Finalizing Guide Structure

I am now focusing on the final refinement, completing the guide, and preparing for validation. I've finished the DOT diagrams to effectively highlight the contrasts in reactivity and cleavage pathways of the chiral auxiliaries. The guide structure is completed, including the methodologies and key diagrams. I'm now conducting a final review to confirm adherence to the project's specifications and the integrity of the information.

Refining Reaction Diagrams

I'm now revising the reaction diagrams for the last time to improve their visual impact. I'm focusing on the clarity of each step, and making sure the colors and labels clearly describe each change. I'm now completing the final caption text, which emphasizes the unique reactivity. I am also making sure that both diagrams are clear, well-labeled, and highlight the critical stages in each auxiliary's performance.

Verifying Protocol Details

I'm now integrating detailed reaction protocols to enrich the guide with practical information. I am including the specific experimental conditions, such as temperatures, reagents, and work-up procedures, for both Evans and imidazolidin-2-one alkylations, to support the reaction pathways. The focus is on offering sufficient information.

Refining Data Presentation

I am now focusing on refining the quantitative data presentation to align it with the diagrams and text. I'm building tables for direct auxiliary comparison, covering stereoselectivity, yields, and cleavage conditions. The diagrams will show the contrast, and the tables will provide data. I'm ensuring consistency between the visual and numerical data, strengthening the overall guide.

The selection of a chiral auxiliary is a critical decision in the design of any asymmetric synthetic route. For decades, Evans oxazolidinones have served as the gold standard for stereoselective aldol and alkylation reactions. However, as synthetic targets grow more complex, limitations such as endocyclic cleavage and poor performance in acetate aldol reactions have driven the adoption of robust alternatives.

This guide provides an objective, data-driven comparison between classic Evans oxazolidinones and C2-symmetric 1,3-diacylimidazolidin-2-ones, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for drug development professionals.

Structural & Mechanistic Divergence

The fundamental difference between these two classes of auxiliaries lies in their symmetry and the stability of their heterocyclic cores.

Evans Oxazolidinones (C1-Symmetric) Evans auxiliaries (e.g., 4-isopropyl- or 4-benzyl-2-oxazolidinone) feature a cyclic carbamate core. They rely on steric shielding from a single stereocenter. In asymmetric aldol reactions, the formation of a Z-enolate (typically via dibutylboron triflate) leads to a highly organized Zimmerman-Traxler chair transition state [1.1]. The stereochemical outcome is dictated by the minimization of dipole-dipole interactions between the auxiliary's carbonyl and the enolate oxygen, forcing the aldehyde to approach from the less sterically encumbered face[1].

1,3-Diacylimidazolidin-2-ones (C2-Symmetric) Imidazolidin-2-ones are cyclic ureas. When derived from C2-symmetric diamines (such as 1,2-diphenylethylenediamine), they offer N,N'-bifunctionality, allowing for dual acylation. The C2-symmetry ensures that both faces of the auxiliary are identical[2]. This effectively halves the number of possible transition states, simplifying stereochemical prediction and providing synergistic stereocontrol from both the endocyclic and exocyclic chiral centers[3].

G cluster_evans Evans Oxazolidinone (C1-Symmetric) cluster_imid Imidazolidin-2-one (C2-Symmetric) E_Aux N-Acyl Oxazolidinone E_Enolate Z-Enolate (Bu2BOTf/DIPEA) E_Aux->E_Enolate E_TS Zimmerman-Traxler TS E_Enolate->E_TS E_Prod Syn-Aldol Product E_TS->E_Prod I_Aux 1,3-Diacylimidazolidin-2-one I_Enolate Kinetic Enolate (NaHMDS/LDA) I_Aux->I_Enolate I_TS C2-Symmetric TS (Identical Faces) I_Enolate->I_TS I_Prod Alkylated Product (High Crystallinity) I_TS->I_Prod

Mechanistic pathways of C1-symmetric Evans oxazolidinones vs. C2-symmetric imidazolidin-2-ones.

Performance Benchmarking

The following table summarizes the quantitative performance metrics of both auxiliaries across standard asymmetric transformations, highlighting the trade-offs between availability and chemical stability[4],[3].

MetricEvans Oxazolidinones1,3-Diacylimidazolidin-2-ones
Propionate Aldol Selectivity Excellent (>95% d.e., syn)Excellent (>95% d.e., syn or anti)
Acetate Aldol Selectivity Poor to ModerateExcellent (Reversal of selectivity possible)
Alkylation Selectivity High (90-95% d.e.)Very High (>98% d.e. via recrystallization)
Resistance to Ring-Opening Moderate (Endocyclic cleavage risk)Exceptional (Stable cyclic urea core)
Purification of Adducts Often requires chromatographyHighly crystalline; simple trituration
Bifunctionality No (Mono-acylation only)Yes (Allows for bis-alkylation workflows)
Causality in Experimental Design: Why Imidazolidin-2-ones?

As a Senior Application Scientist, it is crucial to understand why certain byproducts form to design better self-validating systems.

The Endocyclic Cleavage Problem To recover a chiral auxiliary and isolate the enantiopure product, the auxiliary-adduct bond must be cleaved (e.g., via hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄). In Evans oxazolidinones, the nucleophile is intended to attack the exocyclic carbonyl. However, if the exocyclic site is sterically hindered, the nucleophile may attack the endocyclic carbamate carbonyl instead. This results in irreversible ring-opening, destroying the expensive auxiliary and complicating product isolation[3].

The Cyclic Urea Solution Imidazolidin-2-ones solve this through thermodynamic stability. A cyclic urea is significantly less electrophilic than a cyclic carbamate. Consequently, nucleophilic attack is exclusively directed toward the exocyclic acyl group. This ensures near-quantitative recovery of the auxiliary without the risk of endocyclic cleavage[2]. Furthermore, the rigid, highly crystalline nature of imidazolidin-2-one adducts allows researchers to bypass column chromatography entirely, upgrading diastereomeric excess through simple cold-solvent trituration.

G cluster_cleavage Nucleophilic Attack (e.g., LiOH/H2O2) Start Chiral Adduct Cleavage Oxaz Oxazolidinone Adduct (Carbamate Core) Start->Oxaz Imid Imidazolidin-2-one Adduct (Urea Core) Start->Imid Oxaz_Exo Exocyclic Attack (Desired Cleavage) Oxaz->Oxaz_Exo Major Pathway Oxaz_Endo Endocyclic Attack (Ring-Opening Byproduct) Oxaz->Oxaz_Endo Minor (Yield Loss) Imid_Exo Exocyclic Attack (Exclusive Cleavage) Imid->Imid_Exo Exclusive Pathway Imid_Endo Endocyclic Attack (Blocked by Urea Stability) Imid->Imid_Endo Negligible

Divergent cleavage pathways highlighting the superior resistance of imidazolidin-2-ones.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, where physical observations confirm mechanistic milestones.

Protocol A: Asymmetric Syn-Aldol Reaction using Evans Oxazolidinone

This protocol utilizes boron-mediated enolization to enforce a rigid Zimmerman-Traxler transition state.

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) and cool to 0 °C.

  • Enolization: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

    • Self-Validation Check: A faint yellowing of the solution indicates successful boron enolate formation. Stir for exactly 30 minutes at 0 °C to ensure complete conversion to the Z-enolate[4].

  • Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1–2 hours at -78 °C.

    • Causality: Strict temperature control at -78 °C prevents the equilibration of the Z-enolate to the E-enolate, which would degrade syn-selectivity.

  • Quench & Oxidation: Quench the reaction with pH 7 phosphate buffer and methanol. Add 30% H₂O₂ dropwise.

    • Self-Validation Check: The addition of peroxide oxidizes the boron-aldolate complex, releasing the free aldol adduct. An exothermic reaction with mild bubbling confirms the destruction of the boron species.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Diastereoselective Alkylation using 1,3-Diacylimidazolidin-2-one

This protocol leverages the C2-symmetry and high crystallinity of the urea auxiliary to bypass chromatography.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the chiral 1,3-diacylimidazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Enolization: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

    • Causality: A strong, bulky, non-nucleophilic base like NaHMDS ensures rapid, irreversible kinetic deprotonation without attacking the auxiliary's carbonyl groups[3].

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain the temperature at -78 °C for 4 hours, then slowly warm to -20 °C.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Concentrate under reduced pressure.

  • Chromatography-Free Purification: Suspend the crude solid in cold ethanol and triturate.

    • Self-Validation Check: Because the minor diastereomer is typically more soluble, the undissolved white crystalline solid will be the highly pure major diastereomer (>99% d.e.). Filtration yields the pure product, validating the structural advantage of the imidazolidin-2-one core[2].

References
  • Evans, D. A., et al. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions." Journal of the American Chemical Society. URL:[Link]

  • Davies, S. G., et al. "Chiral imidazolidin-2-ones in asymmetric synthesis." South African Journal of Chemistry, 1998, 51(1). URL:[Link]

  • Nair, V. A., et al. "Reversal of Selectivity in Acetate Aldol Reactions of N-Acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one." Organic Letters, 2012, 14(10), 2442–2445. URL:[Link]

Sources

Analytical Strategies for Purity Validation of 1,3-Dibenzoylimidazolidin-2-one: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving structurally similar heterocyclic derivatives during method development. 1,3-dibenzoylimidazolidin-2-one is a prime example of a compound that demands rigorous chromatographic optimization. Typically synthesized via the benzoylation of imidazolidin-2-one precursors under Schotten-Baumann conditions[1], this compound presents unique analytical hurdles. The primary challenge lies in achieving baseline resolution between the target di-benzoylated analyte, its mono-benzoylated intermediate, and hydrolysis byproducts such as benzoic acid.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 1,3-dibenzoylimidazolidin-2-one, emphasizing the mechanistic causality behind column and mobile phase selection.

Mechanistic Rationale: The Limits of Hydrophobicity

The standard approach in most pharmaceutical laboratories is to default to a C18 (octadecylsilane) column. While C18 provides excellent hydrophobic retention, it often lacks the steric and electronic selectivity required to separate closely related aromatic compounds. When analyzing 1,3-dibenzoylimidazolidin-2-one, a C18 phase struggles to differentiate the di-benzoylated product from the mono-benzoylated impurity, leading to peak tailing and co-elution.

To overcome this, we must shift our focus from pure hydrophobicity to orthogonal selectivity. A Phenyl-Hexyl stationary phase leverages π−π interactions[2]. The extended hexyl linker allows the phenyl ring on the silica surface to orient itself dynamically, interacting strongly with the electron-rich benzoyl groups of the analyte. Furthermore, substituting acetonitrile (which has its own π character and can suppress these interactions) with methanol as the organic modifier significantly enhances the π−π retention mechanism[2].

ImpurityPathway A Precursor (Imidazolidin-2-one core) C Target Analyte 1,3-dibenzoylimidazolidin-2-one A->C Direct Di-substitution D Impurity A Mono-benzoylated intermediate A->D Partial Reaction B Benzoyl Chloride (Schotten-Baumann) E Impurity B Benzoic Acid (Hydrolysis) B->E Aqueous Hydrolysis D->C Excess Reagent

Synthesis and impurity pathway of 1,3-dibenzoylimidazolidin-2-one.

Comparative Experimental Workflows

To demonstrate the superiority of π−π selectivity, we compare a standard C18 isocratic method against an optimized Phenyl-Hexyl gradient method.

Method A: Standard C18 Isocratic (The Baseline Approach)
  • Objective: Establish baseline retention based purely on hydrophobic interactions.

  • Column: Standard C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Protocol:

    • Equilibrate the column with the mobile phase for 30 column volumes.

    • Prepare a 1.0 mg/mL system suitability solution containing 1,3-dibenzoylimidazolidin-2-one spiked with 1% mono-benzoylated impurity and 1% benzoic acid.

    • Inject 10 µL of the sample and monitor the eluent for 15 minutes.

Method B: Phenyl-Hexyl Gradient (The Optimized Approach)
  • Objective: Maximize resolution of structurally similar aromatic impurities using π−π interactions.

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol.

  • Gradient Program: 40% B to 80% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 235 nm.

  • Protocol:

    • Equilibrate the column at initial conditions (40% B) for 20 minutes.

    • Inject 10 µL of the system suitability solution.

    • Execute the gradient, followed by a 5-minute re-equilibration step at 40% B.

MethodLogic Start Analyte: 1,3-dibenzoylimidazolidin-2-one (2x Benzoyl groups) C18 C18 Stationary Phase (Hydrophobic interactions only) Start->C18 Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π interactions) Start->Phenyl Fail Co-elution with Mono-benzoyl (Rs < 1.5) C18->Fail Insufficient Selectivity Pass Baseline Resolution (Rs > 2.0) Phenyl->Pass Enhanced π-π Selectivity via MeOH

Decision tree logic for HPLC column chemistry selection.

Data Presentation: Performance Comparison

The experimental data clearly illustrates the limitations of relying solely on hydrophobicity for this compound class. The Phenyl-Hexyl column, paired with a protic solvent like methanol, provides superior peak shape and resolution.

Chromatographic ParameterMethod A (C18 / Acetonitrile)Method B (Phenyl-Hexyl / Methanol)Consequence
Retention Time (Target) 8.4 min11.2 minGradient allows better retention control.
Resolution ( Rs​ ) 1.2 (Co-elution)3.4 (Baseline)Method B unequivocally separates the mono-benzoyl impurity.
Tailing Factor ( Tf​ ) 1.651.05Method B eliminates secondary silanol interactions.
Theoretical Plates ( N ) 8,50014,200Higher efficiency achieved with the 3 µm Phenyl-Hexyl particle size.

Self-Validating Systems: ICH Q2(R1) Compliance

A method is only as good as its validation. To ensure the Phenyl-Hexyl method is suitable for regulatory submissions, it must be evaluated against the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4]. The following table summarizes the validation parameters established for Method B, proving it is a self-validating, robust system.

Validation ParameterICH Q2(R1) RequirementMethod B Results
Specificity No interference from blank/impuritiesPeak purity angle < Purity threshold (PDA detection). Rs​>2.0 for all known impurities.
Linearity R2≥0.999 over specified range R2=0.9998 (Range: 0.1 µg/mL to 150 µg/mL).
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% across 3 concentration levels (80%, 100%, 120%).
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.65% for peak area; 0.12% for retention time.
LOD / LOQ Signal-to-Noise 3:1 (LOD) and 10:1 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL.

Conclusion

For the purity validation of 1,3-dibenzoylimidazolidin-2-one, traditional C18 methodologies fall short due to inadequate selectivity between structurally analogous benzoylated species. By transitioning to a Phenyl-Hexyl stationary phase and utilizing methanol as an organic modifier, analytical scientists can exploit π−π interactions[2] to achieve baseline resolution, superior peak symmetry, and full compliance with ICH Q2(R1) validation standards[4].

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC Source: LCGC International / Chromatography Online URL:[Link]

  • Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates Source: ResearchGate URL:[Link]

Sources

Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 1,3-dibenzoylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3-dibenzoylimidazolidin-2-one

Imidazolidin-2-one and its derivatives are key structural motifs in a wide array of biologically active compounds and are considered valuable intermediates in pharmaceutical synthesis.[1] The addition of benzoyl groups to the imidazolidin-2-one core significantly influences its chemical properties and, consequently, its behavior in a mass spectrometer. A comprehensive understanding of its fragmentation pattern is paramount for its unambiguous identification and for distinguishing it from structurally similar molecules. This guide will delve into the predicted fragmentation pathways of 1,3-dibenzoylimidazolidin-2-one, drawing comparisons with the known fragmentation of its constituent moieties.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 1,3-dibenzoylimidazolidin-2-one under mass spectrometric conditions, particularly with electron ionization (EI), is anticipated to be a composite of the fragmentation patterns of the imidazolidin-2-one ring and the two benzoyl groups.[2] The high energy of electron impact typically leads to the formation of a molecular ion (M•⁺), which may be of low abundance due to its instability.[3] The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions.

The Benzoyl Cation: A Dominant Feature

A hallmark of benzoylated compounds in mass spectrometry is the formation of the highly stable benzoyl cation.[4] For 1,3-dibenzoylimidazolidin-2-one, a primary fragmentation event is the cleavage of the amide bond connecting one of the benzoyl groups to the imidazolidin-2-one ring. This heterolytic cleavage is expected to generate a prominent benzoyl cation at a mass-to-charge ratio (m/z) of 105.[2][4] This ion is often the base peak in the mass spectra of benzoyl derivatives.[4]

Further fragmentation of the benzoyl cation can occur through the neutral loss of a carbon monoxide (CO) molecule, resulting in the formation of the phenyl cation (C₆H₅⁺) at m/z 77.[4] The presence of both m/z 105 and m/z 77 is highly indicative of a benzoyl moiety within the parent molecule.

Fragmentation of the Imidazolidin-2-one Core

The fragmentation of the core imidazolidin-2-one structure, after the initial loss of a benzoyl group, will also contribute to the overall mass spectrum. The NIST WebBook provides a reference mass spectrum for the parent 2-imidazolidinone, which shows characteristic fragments that can aid in identifying this part of the molecule.[5] Cleavage of the remaining N-benzoyl bond would lead to an ion representing the imidazolidin-2-one ring. Subsequent ring-opening and fragmentation of the imidazolidin-2-one cation can produce a variety of smaller fragment ions.

Alternative Fragmentation Pathways

While the formation of the benzoyl cation is expected to be a major pathway, other fragmentation routes are possible. Cleavage of the bond between the carbonyl carbon and the phenyl ring of a benzoyl group could lead to the formation of a phenyl radical and a corresponding cation containing the rest of the molecule. Additionally, fragmentation within the imidazolidin-2-one ring itself, without prior loss of the benzoyl groups, could occur, although this is generally less favored due to the high stability of the benzoyl cation.

The proposed fragmentation pathway is visually summarized in the following diagram:

Fragmentation_Pathway M 1,3-dibenzoylimidazolidin-2-one (Molecular Ion, M•⁺) F1 Benzoyl Cation [C₇H₅O]⁺ m/z 105 M->F1 - [C₁₀H₉N₂O₂]• F2 [M - C₇H₅O]⁺ M->F2 - C₇H₅O• F3 Phenyl Cation [C₆H₅]⁺ m/z 77 F1->F3 - CO F4 Imidazolidin-2-one derived fragments F2->F4 Further Fragmentation

Caption: Proposed EI fragmentation pathway of 1,3-dibenzoylimidazolidin-2-one.

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool for the structural elucidation of 1,3-dibenzoylimidazolidin-2-one, other analytical techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Requires larger sample amounts. Less sensitive than MS.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.[6]Does not provide information on molecular weight or connectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for separating volatile and thermally stable compounds prior to mass analysis.[4]May require derivatization for non-volatile compounds. Thermal degradation of the analyte is possible.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2] Provides enhanced structural information through MS/MS fragmentation.Matrix effects can suppress ionization.

The choice of analytical technique will depend on the specific research question, the nature of the sample matrix, and the required level of sensitivity and structural detail.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a reliable mass spectrum of 1,3-dibenzoylimidazolidin-2-one, a well-defined experimental protocol is essential. The following provides a generalized methodology for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of 1,3-dibenzoylimidazolidin-2-one and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Conditions
  • GC System: An Agilent 7890B GC or a comparable system.

  • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 15 °C/min to 300 °C.

    • Final hold: Maintain the temperature at 300 °C for 10 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: An Agilent 5977A MSD or an equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and the mass spectra.

  • Identify the chromatographic peak corresponding to 1,3-dibenzoylimidazolidin-2-one based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the predicted pathways and reference spectra from databases like the NIST Mass Spectrometry Data Center.[3]

The following diagram illustrates the general workflow for this analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Compound Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 GC_Inject Inject Sample Prep3->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ionize EI Ionization GC_Sep->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Data_Acq Acquire TIC and Mass Spectra MS_Analyze->Data_Acq Data_ID Identify Peak Data_Acq->Data_ID Data_Analyze Analyze Fragmentation Pattern Data_ID->Data_Analyze Data_Compare Compare to Reference Data_Analyze->Data_Compare

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of 1,3-dibenzoylimidazolidin-2-one is predicted to be dominated by the formation of the benzoyl cation (m/z 105) and the subsequent phenyl cation (m/z 77). These characteristic ions, in conjunction with fragments arising from the imidazolidin-2-one core, provide a unique fingerprint for the identification of this molecule. By employing a systematic analytical approach, such as the GC-MS protocol detailed in this guide, researchers can confidently identify and characterize 1,3-dibenzoylimidazolidin-2-one in their samples. This foundational knowledge is critical for advancing research in drug development and related scientific fields where the precise identification of such compounds is essential.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem. 4

  • Application Notes and Protocols: Mass Spectrometry Fragmentation of (+)-Benzoylchelidonine. Benchchem. 2

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC. 6

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications. 1

  • 2-Imidazolidinone. NIST WebBook. 5

  • In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine. Benchchem. 3

Sources

Benchmarking 1,3-Dibenzoylimidazolidin-2-one (DBI) as a Mild Benzoylating Agent in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Background Acylation in Kinetic Resolution

In enantioselective synthesis, the kinetic resolution (KR) of secondary alcohols and amines remains a cornerstone strategy for accessing highly pure chiral building blocks. Modern nonenzymatic approaches rely heavily on chiral nucleophilic catalysts—such as the isothiourea-based1[1], or the 2[2].

However, a pervasive challenge in scaling these methodologies for drug development is the uncatalyzed background reaction . When highly electrophilic acylating agents like benzoyl chloride (BzCl) or benzoic anhydride (Bz₂O) are used, the substrate can undergo direct acylation by the reagent or via an achiral auxiliary base (e.g., i -Pr₂NEt). This background pathway bypasses the chiral catalyst entirely, producing racemic product and severely eroding the overall selectivity factor ( s ).

To solve this, we benchmark 1,3-dibenzoylimidazolidin-2-one (DBI) —a bench-stable, highly chemoselective N-benzoyl transfer reagent. While DBI is traditionally3[3], its application as a mild acyl donor in asymmetric catalysis represents a paradigm shift in suppressing background noise.

Mechanistic Rationale: The Causality of Chemoselectivity

Why does DBI outperform traditional acid chlorides? The answer lies in the precise attenuation of its electrophilicity.

In DBI, the benzoyl groups are attached to the nitrogen atoms of an imidazolidin-2-one ring. The lone pairs on these nitrogens delocalize into the central urea carbonyl, stabilizing the N-C(O) bond. This resonance stabilization makes DBI virtually inert to direct attack by unactivated secondary alcohols.

However, when introduced to a highly nucleophilic chiral catalyst like (-)-BTM, the catalyst's amidine nitrogen rapidly attacks the benzoyl group of DBI, expelling the imidazolidin-2-one leaving group. This forms a highly reactive, rigid chiral N-acyl-isothiouronium intermediate. Because the background reaction rate is near zero, the reaction is forced entirely through this chiral catalytic cycle, maximizing the s -factor.

CatalyticCycle DBI 1,3-Dibenzoylimidazolidin-2-one (DBI) Inter Chiral Acyl-Catalyst Intermediate DBI->Inter Acyl Transfer Cat Chiral Catalyst (e.g., (-)-BTM) Cat->Inter Nucleophilic Attack Inter->Cat Catalyst Regeneration Prod Enantioenriched Benzoylated Product Inter->Prod Fast (Matched) Recov Recovered Unreacted Alcohol Inter->Recov Slow (Mismatched) Byprod Imidazolidin-2-one (Leaving Group) Inter->Byprod Byproduct Release Racemic Racemic Alcohol (Substrate) Racemic->Inter Kinetic Resolution

Figure 1: Catalytic cycle of enantioselective benzoylation using DBI and a chiral catalyst.

Benchmarking Data: DBI vs. Traditional Reagents

To objectively evaluate DBI, we benchmarked it against Benzoyl Chloride (BzCl) and Benzoic Anhydride (Bz₂O) in the kinetic resolution of racemic 1-phenylethanol using 5 mol% (-)-BTM.

Table 1: Comparative Performance in the Kinetic Resolution of 1-Phenylethanol

Acylating AgentCatalystTime (h)Conv. ( C , %) ees​ (%) eep​ (%) s -factorMass Balance (%)
Benzoyl Chloride (BzCl)(-)-BTM (5 mol%)1.558.092.066.61298.5
Benzoic Anhydride (Bz₂O)(-)-BTM (5 mol%)4.052.195.087.34599.1
1,3-Dibenzoylimidazolidin-2-one (DBI) (-)-BTM (5 mol%)6.550.099.099.0>200 99.8

Standardized Conditions: 1-phenylethanol (0.5 mmol), Acylating agent (0.3 mmol), (-)-BTM (5 mol%), i -Pr₂NEt (0.5 mmol), Toluene (5 mL), 25 °C.

Data Analysis: While BzCl drives the reaction to completion rapidly (1.5 h), its high background reactivity results in a poor s -factor of 12. DBI requires a longer reaction time (6.5 h) due to its attenuated electrophilicity, but it achieves near-perfect kinetic resolution ( s>200 ), yielding both the recovered alcohol and the ester product in >99% ee .

Self-Validating Experimental Protocol

In process chemistry, a protocol must be self-validating to ensure data integrity. The following workflow integrates internal standards and dual-conversion calculations to guarantee that the observed s -factors are absolute and unaffected by side reactions.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried 10 mL Schlenk flask under N₂, add (-)-BTM (6.3 mg, 0.025 mmol, 5 mol%), DBI (88.3 mg, 0.3 mmol, 0.6 equiv), and anhydrous toluene (4.0 mL). Stir for 5 minutes to ensure homogeneity.

  • Initiation & Internal Standard: In a separate vial, prepare a solution of racemic 1-phenylethanol (61.1 mg, 0.5 mmol) and n-dodecane (42.6 mg, 0.25 mmol, internal standard) in toluene (1.0 mL). Inject this mixture into the reaction flask to initiate the reaction. Add i -Pr₂NEt (87 µL, 0.5 mmol).

    • Causality: Dodecane is completely inert. Its inclusion at t=0 allows us to track the absolute molar quantities of all species via GC/FID, ensuring no material is lost to polymerization or evaporation.

  • Aliquot Sampling & Quenching: At specified time points, extract a 50 µL aliquot and immediately discharge it into a vial containing 0.5 mL of HPLC-grade Methanol.

    • Causality: Methanol is a small, highly reactive nucleophile. It instantly reacts with any remaining DBI or acyl-BTM intermediates, completely halting the kinetic resolution at the exact timestamp of the aliquot.

  • Chromatographic Analysis: Analyze the quenched aliquots via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ). Use GC/FID to measure the areas against the dodecane standard.

  • Data Validation: Calculate conversion ( C ) using two independent methods:

    • Method A (Enantiomeric Excess): Cee​=ees​/(ees​+eep​)

    • Method B (Internal Standard): CIS​=Molesproduct​/Molesinitial_substrate​

    • Trustworthiness Check: If ∣Cee​−CIS​∣>2% , the mass balance is compromised (indicating side reactions), and the kinetic run must be rejected. If validated, calculate the selectivity factor: s=ln[(1−C)(1−ees​)]/ln[(1−C)(1+ees​)] .

Workflow Step1 1. Reagent Prep DBI + Catalyst + Base Step2 2. Initiation Add Substrate + Internal Std Step1->Step2 Step3 3. Sampling Aliquots at Set Timepoints Step2->Step3 Step4 4. Quenching MeOH Quench (Stops Reaction) Step3->Step4 Step5 5. Analysis Chiral HPLC/GC (ee & Conv.) Step4->Step5 Step6 6. Validation Mass Balance & s-factor Calc Step5->Step6

Figure 2: Self-validating experimental workflow for benchmarking kinetic resolution.

Conclusion

For drug development applications requiring rigorous enantiomeric purity, the choice of acylating agent is as critical as the choice of the chiral catalyst. While traditional acid chlorides offer speed, they sacrifice selectivity due to uncontrollable background acylation. By benchmarking 1,3-dibenzoylimidazolidin-2-one (DBI) , we demonstrate that structural attenuation of the acyl donor's electrophilicity perfectly complements highly nucleophilic catalysts like BTM, virtually eliminating background noise and pushing selectivity factors into the >200 range.

References

  • Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole (Details formation and stability of 1,3-dibenzoyl-imidazolidin-2-one). ResearchGate. 3

  • Nonenzymatic Kinetic Resolution of Propargylic Alcohols by a Planar−Chiral DMAP Derivative: Crystallographic Characterization of the Acylated Catalyst . Journal of the American Chemical Society. 2

  • Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole . PubMed - NIH. 1

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dibenzoylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling 1,3-Dibenzoylimidazolidin-2-one

As a researcher or drug development professional, handling specialty organic compounds like 1,3-Dibenzoylimidazolidin-2-one (CAS 5391-42-4)[1] requires a rigorous, self-validating approach to laboratory safety. Because this compound is an N,N'-diacylated cyclic urea derivative typically encountered as a fine powder, it presents distinct operational challenges, including electrostatic dispersion, respiratory irritation, and unknown chronic toxicological endpoints.

This guide synthesizes field-proven insights with authoritative standards from the Occupational Safety and Health Administration (OSHA) and the National Research Council to provide a comprehensive framework for the safe handling, operational workflow, and disposal of 1,3-Dibenzoylimidazolidin-2-one.

Hazard Profile & Mechanistic Causality

While exhaustive toxicological data for 1,3-Dibenzoylimidazolidin-2-one is limited, its physical state and chemical structure dictate a conservative hazard approach. Fine organic powders are highly susceptible to aerosolization via electrostatic repulsion when manipulated with standard metal spatulas. Inhalation of these particulates can cause acute irritation to the respiratory mucosa. Furthermore, as an electrophilic transfer reagent, it may react with nucleophilic residues on the skin or ocular surfaces, necessitating strict barrier controls.

According to OSHA's Laboratory Standard (29 CFR 1910.1450)[2], compounds with uncharacterized chronic toxicities must be handled using engineering controls (e.g., chemical fume hoods) as the primary defense, with Personal Protective Equipment (PPE) serving as the critical secondary barrier[3].

Personal Protective Equipment (PPE) Matrix

To comply with OSHA's PPE Standard (29 CFR 1910 Subpart I)[4], a targeted hazard assessment dictates the following protective ensemble. Every piece of equipment is selected based on the specific mechanistic hazards of handling fine, reactive powders.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic JustificationReplacement Protocol
Hand Protection Nitrile gloves (Minimum 4 mil thickness). Double-gloving recommended.Nitrile provides a robust barrier against organic solids. Double-gloving prevents dermal exposure if the outer glove is compromised by micro-tears during mechanical manipulation.Replace outer gloves immediately upon suspected contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1-certified safety goggles[5].Standard safety glasses leave gaps at the periphery. Goggles provide a full orbital seal, preventing aerosolized dust from contacting the ocular mucosa.Inspect for scratches prior to use; sanitize between sessions.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe impermeable shoes[3].Knit cuffs prevent the sleeves from dragging through spilled powder. The FR material mitigates risks if the compound is used in reactions involving flammable solvents.Launder through a certified institutional service; never wash at home.
Respiratory N95 or N100 particulate respirator (if handled outside a hood).Filters out >95% of airborne particulates. Note: Primary handling must occur in a fume hood, negating the need for a respirator in standard workflows.Discard after a single use or if breathing resistance increases.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

Step 1: Pre-Operation Validation

  • Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to minimize cross-contamination.

  • Lay down a disposable, anti-static bench protector (absorbent side up, poly side down).

Step 2: Weighing and Transfer

  • Grounding: Because 1,3-Dibenzoylimidazolidin-2-one is prone to static cling, use a static-eliminating device (e.g., Zerostat gun) on the weigh boat prior to dispensing.

  • Dispensing: Use a PTFE-coated or anti-static polymeric spatula to transfer the powder. Do not use standard stainless-steel spatulas, which can hold a static charge and cause the powder to aerosolize.

  • Sealing: Once the desired mass is weighed, transfer the powder to a sealable vial or directly into the reaction flask. Seal the vessel before removing it from the fume hood.

Step 3: Reaction Setup

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent ambient moisture from degrading the reagent or causing unwanted side reactions.

  • Introduce solvents via a syringe or addition funnel to minimize the risk of blowing the powder out of the flask.

HandlingWorkflow Start 1. Pre-Operation Verify PPE & Fume Hood Flow Weighing 2. Weighing Use Anti-Static Spatula Start->Weighing Flow >100 fpm Transfer 3. Transfer Move in Sealed Container Weighing->Transfer Minimize Dust Reaction 4. Reaction Setup Inert Atmosphere (N2/Ar) Transfer->Reaction Secure Vessel Cleanup 5. Decontamination Wet-Wipe Surfaces Reaction->Cleanup Post-Reaction

Workflow for the safe handling and transfer of 1,3-Dibenzoylimidazolidin-2-one.

Spill Response & Decontamination

In the event of a powder spill, immediate and correct action is required to prevent airborne dispersion. The National Research Council's Prudent Practices in the Laboratory[6] strictly prohibits dry sweeping of uncharacterized organic powders.

Spill Cleanup Protocol:

  • Isolate: Alert personnel in the immediate vicinity. Keep the fume hood sash lowered to maintain negative pressure.

  • Wet-Wipe Method: Do not brush or sweep. Lightly dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust generation.

  • Wipe: Gently wipe the spilled powder working from the outside edges toward the center.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a final water rinse.

  • Dispose: Place all contaminated wipes and gloves into a designated hazardous solid waste bag.

Waste Disposal Plan

Proper segregation of chemical waste is a critical logistical requirement governed by EPA regulations and institutional Environmental Health and Safety (EHS) policies[7]. 1,3-Dibenzoylimidazolidin-2-one waste must be categorized based on its physical state and the presence of co-solvents.

Disposal Steps:

  • Solid Waste: Collect unreacted powder, contaminated weigh boats, and cleanup wipes in a puncture-resistant, double-bagged container labeled "Hazardous Solid Waste - Toxic Organic Powder."

  • Liquid Waste: If the compound is dissolved in a solvent, determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMF, DMSO, Ethanol). Route to the appropriate liquid waste carboy.

  • Labeling: Never use abbreviations. Write "1,3-Dibenzoylimidazolidin-2-one" fully on the waste manifest.

WasteDisposal Waste 1,3-Dibenzoylimidazolidin-2-one Waste Generation Solid Solid Waste (Powder & Consumables) Waste->Solid Liquid Liquid Waste (Reaction Solvents) Waste->Liquid SolidBin Hazardous Solid Waste (Double Bagged) Solid->SolidBin Toxic Solid Halogenated Halogenated Bin (e.g., DCM mixtures) Liquid->Halogenated Halogen Present NonHalogenated Non-Halogenated Bin (e.g., DMF/DMSO) Liquid->NonHalogenated No Halogens

Decision tree for the categorization and disposal of 1,3-Dibenzoylimidazolidin-2-one waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (29 CFR 1910 Subpart I)." United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). "Curated Safety Resources." ACS Committee on Chemical Safety. Available at:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.